3-Methoxy-4-methylphenol
Overview
Description
3-Methoxy-4-methylphenol: 4-Hydroxy-3-methoxytoluene , is an organic compound with the molecular formula C8H10O2 . It is a type of phenol, characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its pleasant aroma and is often found in essential oils and fragrances .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Aromatic Substitution: One common method for synthesizing 3-Methoxy-4-methylphenol involves the nucleophilic aromatic substitution of a suitable precursor, such as 4-chloromethylbenzene, under specific conditions.
Demethylation of Model Lignin: Another method involves the demethylation of model lignin compounds using solid acid catalysts in a halogen-free aqueous system.
Industrial Production Methods: Industrial production of this compound typically involves the methylation of phenol with methanol over a solid acid catalyst, such as magnesium oxide or alumina, at temperatures above 300°C .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methoxy-4-methylphenol can undergo oxidation reactions to form various products, depending on the conditions and reagents used.
Reduction: This compound can also be reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution Reagents: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation Products: Depending on the oxidizing agent, products can include quinones and other oxidized derivatives.
Reduction Products: Reduction can yield various alcohols and hydrocarbons.
Substitution Products: Substitution reactions can produce a wide range of substituted phenols.
Scientific Research Applications
Chemistry: 3-Methoxy-4-methylphenol is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions .
Biology: In biological research, it is used to study the effects of phenolic compounds on cellular processes and enzyme activities .
Medicine: This compound has shown potential anti-inflammatory properties and is being investigated for its therapeutic applications in treating inflammatory diseases .
Industry: this compound is used in the fragrance industry due to its pleasant aroma. It is also a component in the production of certain polymers and resins .
Mechanism of Action
The mechanism of action of 3-Methoxy-4-methylphenol involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it can modulate enzyme activities and influence cellular signaling pathways involved in inflammation and other biological processes .
Comparison with Similar Compounds
2-Methoxy-4-methylphenol:
4-Methylguaiacol: Another similar compound, known for its use in the fragrance industry.
Uniqueness: 3-Methoxy-4-methylphenol is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. Its pleasant aroma and potential therapeutic applications make it a valuable compound in various fields .
Properties
IUPAC Name |
3-methoxy-4-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-6-3-4-7(9)5-8(6)10-2/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYWOKSOKVRZRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80568219 | |
Record name | 3-Methoxy-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80568219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19217-50-6 | |
Record name | 3-Methoxy-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80568219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxy-4-methylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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